6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers.
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity. This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis. The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth.
Biochemical Analysis
Biochemical Properties
It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins. For instance, some of these compounds have been found to inhibit the PCAF bromodomain, which plays a crucial role in gene expression and cellular function.
Cellular Effects
Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines.
Molecular Mechanism
Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain, suggesting that HMS3524F05 might exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages.
Metabolic Pathways
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors.
Biological Activity
The compound 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with triazole and quinazoline frameworks. The synthetic pathway often employs various reagents and conditions to optimize yield and purity. For example, a common method utilizes microwave-assisted synthesis to enhance reaction rates and minimize by-products.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to the benzo[d][1,3]dioxol-5-yl moiety. For instance, a study reported that derivatives of benzo[d][1,3]dioxol exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM .
The mechanisms underlying these effects include:
- Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies employing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins like Bax and Bcl-2 .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of benzo[d][1,3]dioxol derivatives reported that one compound exhibited a potent IC50 value of 2.38 µM against HepG2 cells while showing minimal toxicity to normal cell lines (IC50 > 150 µM) . This selectivity highlights the potential for therapeutic use with reduced side effects.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between the synthesized compounds and target proteins involved in cancer progression. Molecular docking revealed that specific interactions at the active sites could enhance the efficacy of these compounds in inhibiting tumor growth .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | EGFR Inhibition |
| Anticancer | HCT116 | 1.54 | Apoptosis Induction |
| Anticancer | MCF-7 | 4.52 | Mitochondrial Pathway Modulation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the benzo[d][1,3]dioxole moiety is believed to enhance its biological activity by improving interactions with cellular targets. For instance, derivatives of quinazoline and triazole have shown promising results against various cancer cell lines, indicating that modifications to such structures can lead to increased cytotoxicity and selectivity for cancerous cells .
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds similar to 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells. This is achieved through the interaction with topoisomerases and other critical proteins involved in cell cycle regulation .
Pharmacological Applications
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for the development of new antimicrobial agents. The structure's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation .
Neuroprotective Effects
The neuroprotective properties of similar triazole-containing compounds have been explored in models of neurodegenerative diseases. These compounds may help in mitigating oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease and Parkinson’s disease .
Materials Science Applications
Organic Electronics
The unique electronic properties of This compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing into optimizing its conductivity and stability for practical applications in electronic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolquinazolines are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Alkyl chains (propyl/butyl) at position 2 improve lipophilicity, which may enhance membrane permeability. For instance, the butyl analog in showed TLR7/8 agonist activity, while the propyl variant’s activity remains unexplored .
Functional Group Impact :
- Thione derivatives (e.g., compound 102c in ) exhibit potent antibacterial activity, likely due to thiol-mediated disruption of bacterial membranes .
- Halogenated analogs (e.g., 9-bromo in ) serve as versatile intermediates for Suzuki couplings, enabling diversification of the core structure .
Comparative Synthetic Routes :
- The target compound’s synthesis mirrors methods for triazolquinazoline-iodo derivatives (e.g., compound 14 in ), where palladium-catalyzed cross-couplings (e.g., with bis(pinacolato)diboron) enable late-stage functionalization .
- In contrast, thione derivatives () require thiourea intermediates and methylation steps, which introduce divergent reactivity .
Research Findings and Implications
- Further assays targeting kinase or epigenetic enzymes are warranted .
- SAR Trends :
- Position 2 : Bulky alkyl/aryl groups (propyl, phenyl) enhance target engagement but may reduce solubility.
- Position 6 : Electron-rich groups (benzodioxole, furan) improve binding to aromatic-rich enzyme pockets (e.g., HDACs or TLRs) .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions between substituted quinazolinones and benzodioxolyl ketones under reflux in glacial acetic acid or propanol-2 with acid catalysts (e.g., HCl or H₂SO₄) .
- Cyclization steps to form the triazoloquinazoline core, requiring precise temperature control (70–100°C) and nitrogen atmosphere to prevent oxidation .
- Purification via recrystallization (methanol/ethanol) or column chromatography for higher yields (optimized to ~40–50% through solvent selection and catalyst loading) .
Optimization Tips:
- Use propanol-2 with catalytic acid for milder conditions.
- Monitor reaction progress via TLC to minimize byproducts.
Basic: Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks for the benzo[d][1,3]dioxole group (δ 5.93 ppm, OCH₂O) and propyl chain (δ 0.90–2.40 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 450–500 [M+H]⁺ range) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content (e.g., C ~70%, N ~17%) to ensure purity >95% .
- Melting Point : Consistent values (e.g., 180–200°C) indicate crystalline purity .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Answer:
Prioritize assays aligned with triazoloquinazoline SAR:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against kinases or cyclooxygenase isoforms using fluorometric assays .
Note: Include positive controls (e.g., celecoxib for COX-2) and validate via dose-response curves .
Advanced: How do substituents (e.g., propyl vs. cyclopropyl) impact biological activity and pharmacokinetics?
Answer:
- Propyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
- Benzo[d][1,3]dioxole : Increases metabolic stability by resisting oxidative degradation compared to unsubstituted aryl groups .
- SAR Studies : Replace propyl with cyclopropyl to assess effects on target binding (e.g., steric hindrance) and solubility (logP shifts ~0.5 units) .
Methodology:
- Synthesize analogs via modified Claisen-Schmidt reactions .
- Compare IC₅₀ values and ADMET profiles (SwissADME) .
Advanced: How can conflicting data on biological activity across studies be resolved?
Answer:
Contradictions often arise from:
- Purity discrepancies : Validate via elemental analysis and HPLC (>95% purity) .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural analogs : Confirm if inactive compounds lack critical substituents (e.g., benzo[d][1,3]dioxole) .
Resolution Strategy:
- Reproduce assays with a reference compound (e.g., triazoloquinazoline derivatives from ) .
- Perform meta-analysis of IC₅₀ values across studies to identify outliers .
Advanced: What computational approaches predict target binding modes and optimize lead compounds?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or kinases (PDB IDs: 5KIR, 1P38) .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns runs in GROMACS) .
- QSAR Models : Corrogate substituent properties (e.g., Hammett σ values) with activity data .
Validation:
- Compare docking scores with experimental IC₅₀ values .
- Synthesize top-scoring virtual hits for testing .
Advanced: How can isotopic labeling (e.g., ¹⁴C) be introduced for metabolic studies?
Answer:
- Synthetic Route : Incorporate ¹⁴C-labeled benzaldehyde in the initial condensation step .
- Purification : Use HPLC with radiometric detection to isolate labeled compounds .
- Applications : Track hepatic metabolism (e.g., CYP450 oxidation) via LC-MS/MS .
Challenges:
- Optimize reaction yields to minimize loss of expensive isotopes.
- Ensure radiolabel stability under reflux conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
